molecular formula C23H24N4O3S2 B2647597 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide CAS No. 941891-97-0

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2647597
CAS No.: 941891-97-0
M. Wt: 468.59
InChI Key: YTBRXUGIXFRFRW-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked acetamide group and a carbamoylmethyl moiety attached to a 2,3-dimethylphenyl ring. Such derivatives are often explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities, due to their resemblance to bioactive molecules like benzylpenicillin and their ability to act as ligands or enzyme inhibitors .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-14-5-4-6-20(15(14)2)27-21(29)11-19-12-31-23(26-19)32-13-22(30)25-18-9-7-17(8-10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBRXUGIXFRFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfanyl group, and the coupling of the acetamide moiety. Common reagents used in these steps include thioamides, acyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole structures have shown promising anticancer activities. The thiazole moiety can interact with various cellular pathways involved in cancer proliferation and survival. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In vitro studies have shown that similar compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests that the compound could be explored for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Neuroprotective Potential

Given the increasing interest in neurodegenerative diseases, compounds with similar structures have been investigated for their neuroprotective effects. The ability of thiazole-containing compounds to cross the blood-brain barrier makes them candidates for further research in neuroprotection against conditions like Alzheimer’s disease.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiazole derivatives similar to this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines after treatment with thiazole-based compounds, attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on thiazole derivatives highlighted their effectiveness against Staphylococcus aureus. The study found that these compounds inhibited bacterial growth at low concentrations, suggesting their potential as lead compounds for developing new antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Thiazole DerivativesThiazole ringAnticancerDiverse mechanisms of action
Benzamide DerivativesBenzamide linked to thiazoleAntimicrobialTargeting specific bacterial strains
Cyclopropane DerivativesCyclopropane coreVaries widelyUsed in drug design but less specificity

The uniqueness of the studied compound lies in its combination of a cyclopropane structure with a thiazole moiety and a dimethylphenyl group, which may contribute to distinct pharmacological profiles not observed in simpler analogs.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfanyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a detailed comparison:

Table 1: Key Comparisons with Similar Acetamide Derivatives

Compound Name / Structure Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound: 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide 1,3-Thiazole 2,3-Dimethylphenyl, 4-acetamidophenyl ~450 (estimated) Potential anti-inflammatory/analgesic N/A
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 1,3,4-Thiadiazole 4-Methylphenyl, 4-nitrophenyl 444.484 Unspecified (likely antimicrobial)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole 3,4-Dichlorophenyl 287.16 Structural analog to penicillin ligands
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, variable R groups ~300–350 Anti-exudative (vs. diclofenac sodium)

Structural and Electronic Differences

  • Core Heterocycle: The target compound’s 1,3-thiazole core (vs. 1,3,4-thiadiazole in or triazole in ) impacts electron distribution.
  • The 4-acetamidophenyl terminus offers hydrogen-bonding sites distinct from the nitro group in (electron-withdrawing) or dichlorophenyl in (electronegative).
  • Sulfanyl Linker : Shared with and , this group facilitates thiol-mediated interactions, critical for enzyme inhibition or receptor binding .

Crystallographic and Conformational Insights

  • The 61.8° dihedral angle between dichlorophenyl and thiazole rings in highlights how bulky substituents induce torsional strain, possibly affecting target binding. The target compound’s dimethylphenyl group may adopt a similar conformation, impacting pharmacophore alignment .
  • Hydrogen-Bonding Networks : The acetamidophenyl group in the target compound could form stronger N–H⋯O/N interactions than nitro or chlorinated groups, enhancing protein binding .

Biological Activity

The compound 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the thiazole moiety enhances the compound's interactions with various biological targets, potentially leading to anticancer and antimicrobial properties. The structural formula can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Preliminary studies suggest that compounds with similar thiazole structures exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain thiazole derivatives resulted in decreased viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .

Table 1: Comparison of Anticancer Activities of Thiazole Derivatives

CompoundCell LineViability (%)p-value
Thiazole Derivative ACaco-239.8<0.001
Thiazole Derivative BA54956.90.0019
Thiazole Derivative CHT2947-60Not specified

The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity against specific cancer types . The introduction of electron-donating groups at strategic positions has been linked to increased biological activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thiazole-containing compounds have demonstrated efficacy against drug-resistant strains of bacteria and fungi. For example, certain derivatives exhibited broad-spectrum antifungal activity against Candida strains resistant to conventional treatments .

Case Studies

  • Anticancer Efficacy :
    • A study investigated the anticancer properties of a thiazole derivative closely related to our compound, revealing a significant reduction in cell viability in Caco-2 and A549 cell lines . The findings suggest that the unique structural features contribute to its effectiveness.
  • Antimicrobial Properties :
    • Research on thiazole-based compounds indicated their ability to combat methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally similar to our target showed favorable results against resistant strains .

Research Findings

The biological activity of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is supported by various studies:

  • Thiazoles as Antitumor Agents : Research indicates that thiazoles play a crucial role in cancer treatment due to their ability to inhibit tumor growth through multiple pathways .
  • Antibacterial and Antifungal Activity : Compounds containing thiazole rings have been identified as potential leads for developing new antimicrobial agents targeting resistant pathogens .

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